

# Application Note: Quantification of Methoxyphedrine in Biological Samples using LC-MS/MS

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## Compound of Interest

Compound Name: *Methoxyphedrine*

Cat. No.: *B3270568*

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## Introduction

**Methoxyphedrine** (also known as N-methylephedrine) is a sympathomimetic amine and a derivative of ephedrine. Its presence and concentration in biological matrices are of interest in pharmacokinetic studies, clinical and forensic toxicology, and sports anti-doping analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of **methoxyphedrine** in biological samples due to its high sensitivity, selectivity, and robustness.<sup>[1][2][3][4]</sup> This application note provides a detailed protocol for the sensitive and accurate quantification of **methoxyphedrine** in human plasma and urine using LC-MS/MS.

## Principle

The method involves the extraction of **methoxyphedrine** and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

## Experimental

## Materials and Reagents

- **Methoxyphedrine** hydrochloride reference standard
- **Methoxyphedrine-d3** (or other suitable deuterated analog) as an internal standard (IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Human plasma and urine (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

## Instrumentation

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

## Standard and Quality Control Sample Preparation

- Stock Solutions (1 mg/mL): Prepare by dissolving the reference standards of **methoxyphedrine** and the internal standard in methanol.
- Working Standard Solutions: Prepare by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
- Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma or urine to obtain a series of concentrations for the calibration curve and at least three levels of QC samples (low, medium, and high).

## Sample Preparation Protocol: Solid Phase Extraction (SPE) for Plasma

- Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 1 M carbonate buffer (pH 9.5). Vortex for 10 seconds.
- Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
- Drying: Dry the cartridge under vacuum for 5-10 minutes.
- Elution: Elute the analytes with 1 mL of a freshly prepared mixture of ethyl acetate:methanol:ammonium hydroxide (50:50:20).
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

## Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) for Urine

- Pre-treatment: To 500 µL of urine, add 20 µL of the internal standard working solution and 100 µL of 1 N NaOH. Vortex for 10 seconds.
- Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.[2]
- Transfer: Transfer the organic layer to a clean tube.
- Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[2]
- Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

## LC-MS/MS Method Liquid Chromatography Conditions

Parameter	Value
Column	C18, 2.1 x 100 mm, 1.8 $\mu$ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40°C
Gradient	5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

## Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

## MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Methoxyphedrine	180.3	148.2	15
Methoxyphedrine (Quantifier)	180.3	58.1	20
Methoxyphedrine-d3 (IS)	183.3	148.2	15

## Method Validation

The method was validated according to international guidelines, and the results are summarized below.

## Quantitative Data Summary

Parameter	Result
Linearity Range	0.1 - 100 ng/mL[1]
Correlation Coefficient ( $r^2$ )	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra-day Precision (%RSD)	< 5.2%[1]
Inter-day Precision (%RSD)	< 5.2%[1]
Accuracy (%RE)	< 3.0%[1]
Recovery	> 85%
Matrix Effect	Within $\pm 15\%$

## Diagrams



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Caption: Experimental workflow for **methoxyphedrine** quantification.

## Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of **methoxyphedrine** in biological samples. The described protocols for sample preparation and analysis provide excellent accuracy, precision, and recovery, making the method suitable for a wide range of applications in clinical and forensic settings.

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